Allyltrimethoxysilane

Catalog No.
S662328
CAS No.
2551-83-9
M.F
C6H14O3Si
M. Wt
162.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyltrimethoxysilane

CAS Number

2551-83-9

Product Name

Allyltrimethoxysilane

IUPAC Name

trimethoxy(prop-2-enyl)silane

Molecular Formula

C6H14O3Si

Molecular Weight

162.26 g/mol

InChI

InChI=1S/C6H14O3Si/c1-5-6-10(7-2,8-3)9-4/h5H,1,6H2,2-4H3

InChI Key

LFRDHGNFBLIJIY-UHFFFAOYSA-N

SMILES

CO[Si](CC=C)(OC)OC

Canonical SMILES

CO[Si](CC=C)(OC)OC

Organic Synthesis

  • Allylation Reagent: ATMS acts as a versatile allylating agent, introducing an allyl group (H2C=CH-CH2-) to various organic molecules. This transformation is crucial in forming carbon-carbon bonds and creating new functionalities essential for synthesizing complex molecules like pharmaceuticals, natural products, and advanced materials [].
  • Regioselective enol ether formation: ATMS reacts with ketones, aldehydes, and imines in the presence of Lewis acids and fluoride ions to generate enol trimethoxysilyl ethers regioselectively. These silyl ethers serve as valuable intermediates in various organic syntheses, including the asymmetric synthesis of quaternary carbon centers [].

Materials Science

  • Precursor for organic-inorganic hybrid materials: ATMS can be hydrolyzed and condensed to form siloxane networks, creating organic-inorganic hybrid materials. These materials possess unique properties, combining the organic component's processability with the inorganic component's stability and mechanical strength. This makes them valuable for developing various applications, including:
    • Coatings: ATMS-derived coatings exhibit excellent adhesion, water repellency, and scratch resistance, making them suitable for protecting surfaces and enhancing their functionality [].
    • Adhesives: ATMS can be incorporated into adhesives to improve their bonding strength and durability [].
    • Resins: ATMS is used in the synthesis of advanced resins with tailored properties for various applications, such as electronics and composites [].

Allyltrimethoxysilane is an organosilicon compound with the chemical formula C₆H₁₄O₃Si. It features a trimethoxysilane group attached to an allyl group, making it a versatile reagent in organic synthesis. This compound is primarily utilized as an allylating agent, which facilitates the introduction of allyl groups into various organic molecules, including carbonyl compounds such as aldehydes and ketones. Its structure allows it to participate in a variety of

Allyltrimethoxysilane is a flammable liquid with a pungent odor. It is a skin, eye, and respiratory irritant [].

  • Flammability: Flash point is reported to be around 35 °C [].
  • Toxicity: Data on specific toxicity is limited, but it should be handled with care due to its irritant properties [].

  • Sakurai Reaction: This reaction involves the addition of carbon electrophiles to allyltrimethoxysilane, catalyzed by strong Lewis acids. The mechanism typically generates a β-silyl carbocation intermediate, which is stabilized by the silicon atom, allowing for effective nucleophilic attack on electrophilic centers .
  • Allylation of Carbonyl Compounds: Allyltrimethoxysilane can react with carbonyl compounds (aldehydes and ketones) to form homoallylic alcohols. This reaction is crucial in synthesizing complex organic molecules .

Allyltrimethoxysilane can be synthesized through various methods:

  • Direct Silylation: One common method involves the reaction of allylic alcohols with trimethoxysilane in the presence of a catalyst (such as palladium), which promotes the formation of the desired allylsilane under mild conditions .
  • Hydrosilylation Reactions: Another approach includes hydrosilylation reactions where alkenes react with silanes in the presence of catalysts to yield allylsilanes. This method allows for regioselective synthesis depending on the reaction conditions and catalysts used .

Allyltrimethoxysilane has various applications across different fields:

  • Organic Synthesis: It serves as a key reagent for introducing allyl groups into organic molecules, which can be further transformed into complex structures.
  • Silane Coupling Agents: In materials science, it acts as a coupling agent that enhances adhesion between organic polymers and inorganic materials.
  • Coatings and Adhesives: Its properties make it suitable for use in coatings and adhesives that require improved durability and chemical resistance.

Studies on the interactions of allyltrimethoxysilane with other compounds are essential for understanding its reactivity and potential applications. Research has shown that it can effectively react with various electrophiles, leading to diverse products that are useful in synthetic chemistry. Furthermore, its interactions with different catalysts can significantly influence reaction outcomes, highlighting its versatility as a reagent.

Allyltrimethoxysilane shares similarities with other organosilicon compounds but has unique characteristics that distinguish it from them. Here are some comparable compounds:

Compound NameStructure TypeKey Features
AllyltriethylsilaneAllylsilaneSimilar reactivity but different alkyl groups
Trimethylsilyl chlorideSilyl chlorideUsed for silylation but lacks the allylic group
VinyltrimethoxysilaneVinylsilaneContains a vinyl group instead of an allyl group
PropyltrimethoxysilaneAlkylsilaneSimilar siloxy group but different alkyl chain

Allyltrimethoxysilane's unique feature lies in its ability to introduce allylic functionalities into organic substrates selectively, making it particularly valuable in synthetic organic chemistry compared to other silanes that may not offer this specificity .

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (98.55%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (60.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (68.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2551-83-9

Wikipedia

Allyltrimethoxysilane

General Manufacturing Information

Silane, trimethoxy-2-propen-1-yl-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types